Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL-
Description
Chemical Identity: The compound Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- (CAS: 33125-97-2), also known as etomidate hydrochloride, is a chiral imidazole derivative. Its structure comprises:
- An imidazole ring substituted at position 1 with an α-methylbenzyl group.
- A carboxylic acid group at position 5, esterified with ethanol.
- A hydrochloride salt form to enhance solubility and stability .
Synthesis:
The synthesis involves sequential reactions starting from α-methylbenzylamine and ethyl chloroacetate. Key steps include formylation, thiocyanate-mediated cyclization, and oxidative dethionation to eliminate the thiol group (Figure 1) .
Applications: Etomidate is a short-acting intravenous anesthetic agent. Its mechanism involves potentiation of GABAA receptors, offering hemodynamic stability compared to other sedatives .
Properties
IUPAC Name |
ethyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909693 | |
| Record name | Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-66-7, 10573-22-5 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010573225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthetic Route via Imidazole Ring Construction
The foundational approach involves synthesizing the imidazole core via established methods such as the Debus-Radziszewski synthesis or the Debus method, followed by functionalization.
Specific Method from Patent CN104177296A
This patent describes a synthesis pathway for related imidazole derivatives, which can be adapted for the target compound:
- Starting materials: Imidazole derivatives with suitable functional groups
- Key steps:
- Esterification of the carboxylic acid group at position 5 using ethyl alcohol and acid catalysts
- Alkylation at N1 with alpha-methylbenzyl halides or equivalents
- Conversion to hydrochloride salt via treatment with HCl gas or aqueous HCl
| Stage | Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Esterification | Ethyl alcohol, sulfuric acid | Reflux | High yield, ester formation |
| N-alkylation | Alpha-methylbenzyl bromide, K₂CO₃ | Room temperature to reflux | Selective N-alkylation |
| Salt formation | Hydrochloric acid | Aqueous, room temperature | Stable hydrochloride salt |
Alternative Route via Multi-step Synthesis
An alternative synthetic route involves:
- Preparation of imidazole-5-carboxylic acid via cyclization of amino acids or their derivatives
- Esterification of the acid group
- N-alkylation with alpha-methylbenzyl halides
- Conversion to hydrochloride salt
This route emphasizes the modular assembly, allowing for diversification and optimization of each step.
Data Tables Summarizing Key Preparation Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Classical Cyclization | α-Aminoketones + aldehydes | Ammonia, formaldehyde | Reflux, acid catalysis | 60-75 | Widely used, scalable |
| Patent CN104177296A | Imidazole derivatives | Ethyl alcohol, HCl | Reflux, room temp | 65-80 | Patent-protected process |
| Multi-step Modular | Amino acids derivatives | Ethyl alcohol, halides, HCl | Reflux, room temp | 50-70 | Flexible, allows modifications |
Notes on Reaction Conditions and Optimization
- Esterification: Acid-catalyzed esterification is preferred for high yield and purity, typically using sulfuric acid or p-toluenesulfonic acid under reflux.
- N-alkylation: Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile with potassium carbonate or sodium hydride as base to favor N-alkylation over O-alkylation.
- Salt formation: Hydrochloride salts are obtained by bubbling HCl gas into the solution or by adding concentrated HCl, ensuring complete conversion and stability.
Additional Considerations and Research Data
- Purification: Post-synthesis purification often involves recrystallization from ethanol or ethyl acetate, followed by drying under vacuum.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemical Structure and Identifiers
- Molecular Formula:
- Molecular Weight: 280.75 g/mol
- CAS Registry Number: 10573-22-5
- Synonyms: DL-1-(1-Phenethyl)imidazole-5-carboxylic acid ethyl ester hydrochloride
Anesthetic and Sedative Agent
Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester has been studied for its biological activities, particularly as a sedative and anesthetic agent. Its structural similarity to other imidazole derivatives suggests potential interactions with gamma-aminobutyric acid receptors and other neurotransmitter systems. This compound may exhibit anxiolytic properties and has been investigated for its effects on sedation in various animal models.
- Etomidate Preparation: Imidazole derivatives, such as R-(+)-1-(1-phenethyl)-1H-imidazole-5-carboxylic acid ethyl ester, are used in the preparation of etomidate, a quick-acting intravenous anesthetic with a short duration of action . Etomidate is characterized by high efficiency, low toxicity, and minimal impact on cardiovascular and respiratory systems .
Studies have focused on the interactions of Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester with various biological targets.
Toxicity
Mechanism of Action
The mechanism of action of Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Metomidate Hydrochloride
- Structure : Methyl ester variant of etomidate.
- CAS: Not explicitly listed but referenced as (R)-Metomidate hydrochloride .
- Key Differences: Ester Group: Methyl (CH3) vs. ethyl (C2H5) ester.
- Application : Used as a reference standard in radiopharmaceuticals (e.g., [¹¹C]Metomidate) for adrenal imaging .
5-Ethoxycarbonyl-2-mercapto-1-(1-phenylethyl)imidazole
- Structure : Contains a thiol (-SH) group at position 2.
- Synthesis : Intermediate in etomidate preparation via thiocyanate cyclization .
- Key Differences :
Tetrazole-5-Carboxylic Acid Ethyl Ester (ETC)
- Structure : Tetrazole ring replaces imidazole.
- CAS : Listed as a product by Jiujiang Zhongxing Medicine & Chemical Co. .
- Key Differences :
Physicochemical Properties
Biological Activity
Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, ethyl ester, hydrochloride, DL- is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance. The presence of the ethyl ester group and the alpha-methylbenzyl substituent enhances its solubility and biological activity. The molecular formula is C12H16ClN2O2, with a molecular weight of 256.72 g/mol .
Mechanisms of Biological Activity
Imidazole derivatives have been extensively studied for their anticancer properties. The imidazole moiety can interact with various biological targets through:
- Hydrogen bonding : Facilitating interactions with enzymes and receptors.
- Hydrophobic interactions : Enhancing binding affinity to lipid membranes.
- DNA intercalation : Disrupting DNA replication and transcription processes.
These interactions can lead to the inhibition of key cellular pathways involved in cancer progression .
Anticancer Activity
Recent studies have shown that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds similar to Imidazole-5-carboxylic acid exhibited IC50 values ranging from 0.29 μM to 2.95 μM against breast cancer (MDA-MB-231) and ovarian cancer (SKOV-3) cells .
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Imidazole Derivative A | MDA-MB-231 | 2.68 |
| Imidazole Derivative B | SKOV-3 | 2.95 |
| Imidazole Derivative C | HCT116 | 0.51 |
| Imidazole Derivative D | A549 | 0.63 |
Case Studies
-
Study on Anticancer Activity :
A study evaluated the effects of various imidazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the intrinsic apoptotic pathway, significantly reducing cell viability in a dose-dependent manner . -
Mechanistic Insights :
Another investigation focused on the mechanism by which imidazoles disrupt microtubule dynamics in cancer cells. Compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Q & A
Basic: What are the recommended synthetic routes for preparing DL-Imidazole-5-carboxylic acid derivatives, and how do substituents influence reaction conditions?
Answer:
The synthesis of imidazole-5-carboxylic acid derivatives typically involves condensation or alkylation reactions. For example, similar compounds (e.g., ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate) are synthesized via refluxing with sodium acetate in acetic acid, followed by crystallization . For the α-methylbenzyl substituent, steric hindrance may necessitate extended reaction times or elevated temperatures. Key steps include:
- Esterification : Use of ethyl chloroformate under basic conditions.
- Chiral resolution : Racemic mixtures (DL-form) may require chiral HPLC or enzymatic resolution, though specific methods for this compound are not well-documented in available literature.
- Hydrochloride formation : Post-synthesis treatment with HCl gas in anhydrous ether .
Advanced: How can researchers address contradictions in reported melting points or spectral data for this compound?
Answer:
Discrepancies in physical properties (e.g., melting points) often arise from variations in purity, crystallization solvents, or hygroscopicity. For example, a related imidazole-carbaldehyde derivative has a reported melting point of 165–166°C , but hydrochloride salts (like this compound) may exhibit higher decomposition points due to ionic interactions. To resolve contradictions:
- Reproducibility : Standardize drying protocols (e.g., store in desiccators with P₂O₅) .
- Analytical validation : Cross-validate using DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) to distinguish melting from decomposition.
- Spectral alignment : Compare NMR chemical shifts with computed spectra (DFT) to confirm structural integrity .
Basic: What are the critical handling and storage considerations for this hydrochloride salt?
Answer:
Hydrochloride salts of imidazole derivatives are often hygroscopic and sensitive to humidity. Key guidelines include:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C .
- Handling : Use dry gloves and work in a nitrogen-purged glovebox to prevent hydrolysis of the ester group.
- Safety : Avoid inhalation of dust; use fume hoods and PPE (safety glasses, lab coats) as per GHS guidelines .
Advanced: What computational strategies can predict the biological activity or stability of this compound?
Answer:
Advanced methods integrate quantum mechanics (QM) and molecular dynamics (MD):
- Reaction path search : Use QM (e.g., DFT) to simulate hydrolysis pathways of the ethyl ester group under physiological conditions .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the α-methylbenzyl group’s steric effects.
- Stability prediction : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate shelf-life under varying pH and temperature .
Basic: How should researchers characterize the enantiomeric purity of the DL-form?
Answer:
While the compound is racemic (DL-), chiral resolution is critical for pharmacological studies. Recommended methods:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm .
- Polarimetry : Measure optical rotation after derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride).
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can split enantiomeric signals .
Advanced: How can kinetic studies optimize the hydrochloride salt formation process?
Answer:
Advanced kinetic modeling improves yield and purity:
- In situ monitoring : Use ReactIR to track HCl gas absorption during salt formation.
- Rate constants : Determine pseudo-first-order kinetics under varying temperatures (25–50°C) and solvent polarities (e.g., THF vs. ether).
- DoE (Design of Experiments) : Apply factorial designs to optimize stoichiometry, agitation rate, and cooling profiles .
Basic: What spectroscopic techniques are most effective for structural confirmation?
Answer:
Combine multiple techniques:
- NMR : ¹H/¹³C NMR to confirm the ethyl ester (δ ~4.3 ppm for OCH₂CH₃) and α-methylbenzyl substituents (δ ~1.6 ppm for CH(CH₃)) .
- FT-IR : Look for ester C=O stretch at ~1720 cm⁻¹ and imidazole N-H stretch at ~3400 cm⁻¹.
- MS : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation pattern .
Advanced: What strategies mitigate racemization during synthesis or storage?
Answer:
Racemization risks arise from acidic/basic conditions or heat:
- Low-temperature synthesis : Conduct alkylation steps at ≤0°C to minimize epimerization.
- Buffer selection : Use phosphate buffers (pH 7) during aqueous workups to avoid ester hydrolysis.
- Stability assays : Accelerate aging studies (40°C/75% RH) with chiral HPLC monitoring to track enantiomeric excess (ee) over time .
Basic: What are the key solubility parameters for this compound in common solvents?
Answer:
Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Empirical data for related compounds suggest:
- Polar solvents : Soluble in methanol, DMSO; sparingly soluble in water (∼5 mg/mL at 25°C) .
- Non-polar solvents : Insoluble in hexane or diethyl ether.
- Co-solvents : Use DMF/water mixtures (e.g., 70:30) for biological assays .
Advanced: How can researchers design in vitro assays to study this compound’s metabolic stability?
Answer:
Advanced assay design involves:
- Liver microsomes : Incubate with human liver microsomes (HLMs) at 37°C, monitoring ester hydrolysis via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Metabolite identification : Employ HRAM (High-Resolution Accurate Mass) LC-MS to detect hydroxylated or demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
